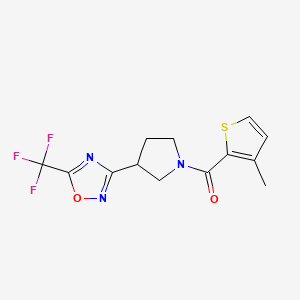

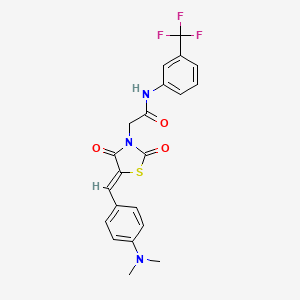

(Z)-2-(5-(4-(二甲氨基)苯亚甲基)-2,4-二氧代噻唑烷-3-基)-N-(3-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

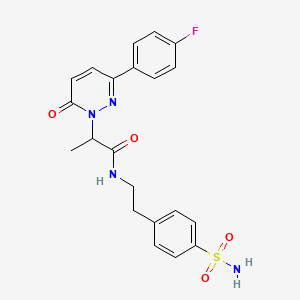

The compound "(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs . The thiazolidinone derivatives are of particular interest in medicinal chemistry due to their potential anticancer properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to the formation of a thiazolidinone derivative . This intermediate then reacts with dimethylformamide-dimethylacetal to yield compounds such as (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. An unexpected deacetylation mechanism was observed during the synthesis, which is crucial for the formation of the final product .

Molecular Structure Analysis

The molecular structure of the synthesized thiazolidinone derivatives was confirmed using X-ray crystallography, which provides a detailed view of the atomic arrangement within the crystal lattice . The geometric parameters of the compounds were optimized using the B3LYP/6-31G(d,p) method, and the natural charges at different atomic sites were predicted. This structural information is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The thiazolidinone derivatives undergo various chemical reactions, including the key deacetylation step mentioned in the synthesis. The reactivity of these compounds can be attributed to the presence of the 4-thiazolidinone ring, which is a versatile scaffold for chemical modifications that can enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis, including NMR, provides insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties. The synthesized compounds exhibited moderate cytotoxic activity, indicating their potential as anticancer agents .

科学研究应用

抗菌活性

研究表明人们对合成噻唑烷酮衍生物及其作为抗菌剂的潜力很感兴趣。例如,Gouda 等人 (2010) 合成了一系列新的噻唑和吡唑衍生物,其中一些表现出有希望的抗菌活性。这项研究突出了噻唑烷酮化合物在对抗微生物感染中的潜力,展示了这些化学结构在药物化学中的多功能性和重要性 (Gouda、M.、Berghot、M.、Abd El-Ghani、G. E. 和 Khalil、A.,2010)。

抗炎应用

对新抗炎化合物的探索导致了噻唑烷酮衍生物的探索。Nikalje 等人 (2015) 合成了一系列新的噻唑烷酮衍生物,并在体外和体内模型中评估了它们的抗炎活性,一些化合物显示出有希望的结果。这项研究强调了噻唑烷酮衍生物在开发新的抗炎剂中的潜力 (Nikalje、A. P.、Hirani、N. 和 Nawle、R.,2015)。

抗惊厥活性

Senthilraja 和 Alagarsamy (2012) 研究了一系列噻唑烷酮衍生物的抗惊厥活性,确定化合物 2-(4-二甲氨基苯基)-3-苯氨基-噻唑烷-4-酮-5-基-乙酰苯甲酰胺为特别活跃的化合物。这项研究为噻唑烷酮衍生物作为抗惊厥剂的潜在用途提供了有价值的见解,表明了进一步研究的一个有希望的领域 (Senthilraja、M. 和 Alagarsamy、V.,2012)。

抗癌应用

对噻唑烷酮衍生物的探索延伸到肿瘤学领域,其中含有噻唑烷酮部分的化合物已被筛选出抗癌活性。Havrylyuk 等人 (2010) 对几种具有苯并噻唑部分的新型 4-噻唑烷酮进行了抗肿瘤筛选,确定了对各种癌细胞系具有活性的化合物。这项研究突出了噻唑烷酮衍生物在开发新的抗癌剂中的潜力 (Havrylyuk、D.、Mosula、L.、Zimenkovsky、B.、Vasylenko、O.、Gzella、A. 和 Lesyk、R.,2010)。

属性

IUPAC Name |

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S/c1-26(2)16-8-6-13(7-9-16)10-17-19(29)27(20(30)31-17)12-18(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKZBHLSZFXOLE-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)